molecular formula C30H52O3 B12317121 6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol

6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol

Cat. No.: B12317121
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-UHFFFAOYSA-N
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Description

The compound 6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol is a complex organic molecule. It belongs to the class of triterpenoids, which are known for their diverse biological activities and presence in various natural sources. This compound’s structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxyl groups. The synthetic route typically starts with simpler triterpenoid precursors, followed by functional group modifications under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the triterpenoid precursors. These precursors are then chemically modified to obtain the desired compound. The process requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol: has several scientific research applications:

    Chemistry: Used as a model compound to study triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and cyclopenta[a]phenanthrene core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol: can be compared with other similar triterpenoids, such as:

    Betulinic Acid: Known for its anticancer properties.

    Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.

    Ursolic Acid: Used for its anti-inflammatory and antimicrobial activities.

The uniqueness of This compound lies in its specific structure, which provides distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

6-(3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-6-ene-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3

InChI Key

ASMOUVFUKZIYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

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